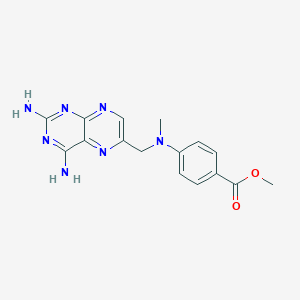

DAMPA Methyl Ester

Description

The exact mass of the compound Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2/c1-23(11-5-3-9(4-6-11)15(24)25-2)8-10-7-19-14-12(20-10)13(17)21-16(18)22-14/h3-7H,8H2,1-2H3,(H4,17,18,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFNJDZYIIOJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299929 | |

| Record name | Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23853-09-0 | |

| Record name | NSC133722 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-4-deoxy-N10-methylpteroic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 4-amino-4-deoxy-N10-methylpteroic acid methyl ester, a key intermediate in the synthesis of folic acid analogs and other therapeutic agents. This document delves into the strategic considerations behind the synthetic design, detailed experimental protocols for the preparation of key intermediates, and the final coupling and esterification steps. The synthesis is presented with a focus on chemical principles, reaction mechanisms, and practical insights to enable successful execution in a laboratory setting.

Introduction: Strategic Importance and Synthetic Overview

4-amino-4-deoxy-N10-methylpteroic acid and its esters are crucial building blocks in medicinal chemistry, particularly in the development of antifolate drugs. These compounds are structurally related to methotrexate, a widely used chemotherapeutic agent, and serve as valuable scaffolds for the synthesis of novel enzyme inhibitors. The core structure comprises a pteridine ring system linked to a p-aminobenzoic acid moiety.

The synthetic strategy outlined in this guide is a convergent approach, involving the independent synthesis of two key intermediates: a reactive pteridine derivative and a modified p-aminobenzoic acid derivative. These intermediates are then coupled to form the pteroic acid backbone, followed by esterification to yield the final product. This approach allows for flexibility in modifying different parts of the molecule for structure-activity relationship (SAR) studies.

Synthesis of Key Intermediates

Intermediate A: 2,4-diamino-6-(bromomethyl)pteridine hydrobromide

The synthesis of the pteridine core begins with the condensation of 2,4,5,6-tetraaminopyrimidine with a three-carbon electrophile, followed by bromination of the resulting hydroxymethylpteridine.

Diagram: Synthesis of Intermediate A

Caption: Synthetic pathway to Intermediate A.

Experimental Protocol: Synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine

-

To a suspension of 2,4,5,6-tetraaminopyrimidine sulfate (1 mole) in water, add a solution of barium chloride (1 mole) in water.

-

Stir the mixture at 60°C for 1 hour, then filter to remove the barium sulfate precipitate.

-

To the filtrate, add 1,3-dihydroxyacetone (1.2 moles) and adjust the pH to 3-4 with acetic acid.

-

Heat the reaction mixture to 90-100°C for 4 hours.

-

Cool the mixture to room temperature and collect the precipitated solid by filtration.

-

Wash the solid with water and ethanol and dry under vacuum to yield 2,4-diamino-6-(hydroxymethyl)pteridine.

Experimental Protocol: Synthesis of 2,4-diamino-6-(bromomethyl)pteridine hydrobromide (Intermediate A)

-

Suspend 2,4-diamino-6-(hydroxymethyl)pteridine (1 mole) in anhydrous dimethylacetamide.

-

Cool the suspension to 0°C in an ice bath.

-

Add triphenylphosphine (1.5 moles) and N-bromosuccinimide (NBS) (1.5 moles) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The product precipitates from the reaction mixture. Collect the solid by filtration.

-

Wash the solid with cold dimethylacetamide and then with diethyl ether.

-

Dry the product under vacuum to yield 2,4-diamino-6-(bromomethyl)pteridine hydrobromide (Intermediate A).

Causality and Insights:

-

The initial condensation reaction to form the pteridine ring is a classic cyclization that is acid-catalyzed.

-

The bromination of the hydroxymethyl group using NBS and triphenylphosphine is an Appel-type reaction, which proceeds under mild conditions and provides the reactive benzylic bromide.

Intermediate B: Methyl p-(methylamino)benzoate

This intermediate is prepared by the N-methylation of methyl p-aminobenzoate.

Diagram: Synthesis of Intermediate B

Caption: Synthetic pathway to Intermediate B.

Experimental Protocol: Synthesis of Methyl p-aminobenzoate

-

Suspend p-aminobenzoic acid (1 mole) in methanol (10 volumes).

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 moles) or concentrated sulfuric acid (0.2 moles) as a catalyst.

-

Heat the mixture to reflux for 6-8 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield methyl p-aminobenzoate.

Experimental Protocol: Synthesis of Methyl p-(methylamino)benzoate (Intermediate B)

-

Dissolve methyl p-aminobenzoate (1 mole) in a suitable solvent such as acetone or DMF.

-

Add potassium carbonate (2 moles) as a base.

-

Add methyl iodide (1.2 moles) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, filter off the potassium carbonate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain methyl p-(methylamino)benzoate (Intermediate B).

Causality and Insights:

-

The esterification is a standard acid-catalyzed reaction. The use of thionyl chloride in methanol is a convenient method as it generates HCl in situ.

-

N-methylation is a nucleophilic substitution reaction. The use of a mild base like potassium carbonate is sufficient to deprotonate the amino group, facilitating its reaction with methyl iodide. Over-methylation to the tertiary amine can be a side reaction and should be monitored.

Assembly of the Pteroic Acid Backbone and Final Esterification

The final steps involve the coupling of the two key intermediates followed by the esterification of the carboxylic acid.

Diagram: Final Assembly

Caption: Final coupling and esterification steps.

Experimental Protocol: Synthesis of 4-amino-4-deoxy-N10-methylpteroic acid

Note: This step requires the hydrolysis of Intermediate B to the corresponding carboxylic acid first.

Hydrolysis of Intermediate B:

-

Dissolve methyl p-(methylamino)benzoate (Intermediate B) (1 mole) in a mixture of methanol and water.

-

Add sodium hydroxide (2 moles) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with HCl to precipitate the p-(methylamino)benzoic acid.

-

Filter, wash with water, and dry the solid.

Coupling Reaction:

-

Dissolve p-(methylamino)benzoic acid (1 mole) in dimethyl sulfoxide (DMSO).

-

Add a base such as potassium carbonate or sodium hydride to deprotonate the carboxylic acid and the secondary amine.

-

Add 2,4-diamino-6-(bromomethyl)pteridine hydrobromide (Intermediate A) (1 mole) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Pour the reaction mixture into water and acidify with acetic acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield crude 4-amino-4-deoxy-N10-methylpteroic acid.

-

Purify the product by recrystallization or preparative HPLC.

Experimental Protocol: Synthesis of 4-amino-4-deoxy-N10-methylpteroic acid methyl ester (Final Product)

-

Suspend 4-amino-4-deoxy-N10-methylpteroic acid (1 mole) in methanol (20 volumes).

-

Cool the suspension in an ice bath and add trimethylchlorosilane (TMSCl) (2.2 moles) dropwise. The TMSCl reacts with methanol to form HCl in situ, which catalyzes the esterification.

-

Stir the reaction mixture at room temperature for 24-48 hours. The suspension should gradually dissolve.

-

Monitor the reaction by TLC. Once the starting material is consumed, remove the solvent under reduced pressure.

-

The product is obtained as the hydrochloride salt. It can be neutralized with a mild base and purified by column chromatography if necessary.

Causality and Insights:

-

The coupling reaction is a nucleophilic substitution where the N-methylamino group of the benzoic acid derivative displaces the bromide on the pteridine. The use of a polar aprotic solvent like DMSO is ideal for this type of reaction.

-

The final esterification using TMSCl in methanol is a mild and efficient method for converting carboxylic acids to their methyl esters, especially for substrates with sensitive functional groups.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Table: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (indicative) |

| Intermediate A | C₇H₇BrN₆·HBr | 335.99 | δ 4.8-5.0 (s, 2H, -CH₂Br), signals for pteridine protons |

| Intermediate B | C₉H₁₁NO₂ | 165.19 | δ 2.8-3.0 (s, 3H, N-CH₃), 3.8-3.9 (s, 3H, O-CH₃), aromatic protons |

| Final Product | C₁₅H₁₅N₇O₂ | 325.33 | δ 3.2-3.4 (s, 3H, N¹⁰-CH₃), 3.8-3.9 (s, 3H, O-CH₃), 4.8-5.0 (s, 2H, -CH₂-), aromatic and pteridine protons |

Note: Specific NMR shifts will be dependent on the solvent and instrument used.

Conclusion

This guide has detailed a comprehensive and logical synthetic pathway for the preparation of 4-amino-4-deoxy-N10-methylpteroic acid methyl ester. By breaking down the synthesis into the preparation of key intermediates and their subsequent coupling and functionalization, this document provides a clear and actionable framework for researchers. The provided protocols, coupled with the rationale behind the chosen reagents and conditions, are intended to empower scientists in the fields of medicinal chemistry and drug development to successfully synthesize this valuable compound and its analogs for further investigation.

References

- Cairnes, D. A., & Evans, W. E. (1983). A simple preparation of the methotrexate metabolites 7-hydroxymethotrexate and 4-deoxy-4-amino-N10-methylpteroic acid. Therapeutic Drug Monitoring, 5(3), 363–366.

- Preparation method of 2,4-diamino-6-bromomethyl pteridine. CN102952137A.

- DeGraw, J. I., & Brown, V. H. (1978). 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide. U.S.

- Nair, M. G., Adapa, S. R., & Bridges, T. W. (1981). Folate analogs. 17. Synthesis of pteroic acid and 4-amino-4-deoxypteroic acid. The Journal of Organic Chemistry, 46(15), 3155–3157.

- Methyl 4-aMino-3-(MethylaMino)

- Preparation method of 2,4-diamino-6-bromomethyl pteridine. CN102952137A.

- Synthesis and Analysis of Bacterial Folate Metabolism Intermediates and Antifolates.

- Process for preparing methyl 4-(aminomethyl)

- 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR. LookChem.

- Synthesis of a Hydrophilic Naphthalimidedioxime.

- 4-(Methylamino)benzoic acid synthesis. ChemicalBook.

- Method for preparing N-[4-[[(2,4-diamino-6-pteridinyl)-methyl]methylamino]benzoyl]glutamic acid. EP0003334A1.

- Process for the production of p-(N-methyl)-aminobenzoyl-L-glutamic acid. US4211883A.

- 4-AMINO-4-DEOXY-N10-METHYLPTEROIC ACID. GSRS.

- G. A. G., & A. K. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.

- Method for preparing n-[4-[[(2,4-diamino-6-pteridinyl)-methyl]methylamino]benzoyl]glutamic acid. CA1167844A.

- Process for esterification of amino acids and peptides. WO1998049133A1.

- Synthesis of 2,4-diamino-6-[2'-O-(omega-carboxyalkyl)oxydibenz[b,f]azepin-5-yl]methylpteridines as potent and selective inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Journal of Medicinal Chemistry, 47(10), 2475–2485.

- A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.

- Synthesis of Methyl Benzo

- How to do esterification of amino acid?

- Method for preparing amino acid esters. US5424476A.

An In-depth Technical Guide to the Physicochemical Properties of DAMPA Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Foreword

DAMPA methyl ester, a close analog of methotrexate, represents a molecule of significant interest in the field of medicinal chemistry and drug development. As a derivative of 2,4-diamino-N10-methylpteroic acid (DAMPA), it belongs to the class of antifolates, which are pivotal in the chemotherapy landscape. Understanding the fundamental physicochemical properties of this compound is paramount for researchers aiming to unlock its full therapeutic potential, optimize its formulation, and predict its pharmacokinetic behavior. This guide serves as a comprehensive technical resource, synthesizing available data and established scientific principles to provide a detailed overview of the core physicochemical characteristics of this compound. In the absence of extensive experimentally-derived data for this specific ester, this guide leverages predictive models and analogous compound data to offer robust insights, while also providing detailed experimental protocols for validation and further research.

Molecular Identity and Structural Elucidation

This compound, systematically named methyl 4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzoate, is characterized by the molecular formula C₁₆H₁₇N₇O₂ and a molecular weight of 339.35 g/mol .[1][2] Its structure comprises a pteridine ring system, a p-aminobenzoic acid moiety, and a methyl ester group, which distinguishes it from its parent compound, DAMPA.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| CAS Number | 23853-09-0[2] |

| Molecular Formula | C₁₆H₁₇N₇O₂[1] |

| Molecular Weight | 339.35 g/mol [1] |

| Synonyms | Methyl 4-amino-4-deoxy-10-methyl pteroate, NSC 133722[2] |

| Appearance | Brown or Yellow Solid[2] |

The structural integrity of a synthesized batch of this compound should be rigorously confirmed using a combination of spectroscopic techniques.

Recommended Analytical Characterization Workflow

Figure 1: Recommended workflow for the synthesis, purification, and structural characterization of this compound.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a combination of predicted and limited experimental data provides the following insights.

Table 2: Summary of Physicochemical Properties of this compound

| Property | Predicted Value | Experimental Data (Analog) | Methodological Approach |

| Melting Point | ~250°C (decomposition)[2] | 255 °C (dec.) for DAMPA[3] | Capillary melting point apparatus |

| Boiling Point | 639.0 ± 65.0 °C[2] | N/A | Computational prediction |

| Density | 1.428 ± 0.06 g/cm³[2] | N/A | Computational prediction |

| pKa | 5.56 ± 0.10[2] | N/A | UV-Vis Spectrophotometry, Potentiometric Titration |

| Solubility | Soluble in DMSO[2] | N/A | Shake-flask method followed by HPLC-UV quantification |

| logP | N/A | N/A | Shake-flask method with octanol/water partitioning |

Solubility

The solubility of this compound is a crucial parameter for its formulation and in vitro testing. It is reported to be soluble in dimethyl sulfoxide (DMSO).[2] However, for biological assays, it is often necessary to prepare aqueous solutions. The esterification of the carboxyl group in DAMPA to form this compound is expected to decrease its aqueous solubility at neutral and basic pH while potentially increasing its solubility in organic solvents.

Experimental Protocol for Solubility Determination:

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, acetonitrile).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a validated HPLC-UV method.

Ionization Constant (pKa)

The predicted pKa of 5.56 suggests that this compound has a basic character, likely attributed to the pteridine ring system.[2] The pKa value is critical as it dictates the ionization state of the molecule at different physiological pH values, which in turn influences its solubility, permeability, and interaction with biological targets.

Experimental Protocol for pKa Determination via UV-Vis Spectrophotometry:

This method is suitable for compounds with a chromophore whose UV-Vis absorbance spectrum changes with pH.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 10).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add a small, constant volume of the stock solution to each buffer solution to obtain a final concentration suitable for UV-Vis analysis.

-

Spectral Acquisition: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties. The esterification of the carboxylic acid in DAMPA would be expected to increase the logP of this compound.

Experimental Protocol for logP Determination (Shake-Flask Method):

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS pH 7.4 for logD) with n-octanol.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of this compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Chemical Stability

The stability of this compound under various conditions is a critical factor for its storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield DAMPA and methanol.

Forced Hydrolysis Study Protocol:

-

Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.

-

Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining this compound and identify any degradation products.

Photostability

Compounds with aromatic and heteroaromatic ring systems, such as the pteridine moiety in this compound, can be susceptible to photodegradation.

Photostability Study Protocol:

-

Sample Exposure: Expose a solution of this compound (and the solid compound as a control) to a controlled light source that provides both UV and visible light, as specified in ICH guidelines. A dark control should be run in parallel.

-

Analysis: After a defined exposure period, analyze the samples using a stability-indicating HPLC method to assess the extent of degradation.

Figure 2: A representative workflow for conducting forced degradation studies on this compound.

Biological Context: Mechanism of Action as a DHFR Inhibitor

As a methotrexate analog, this compound is presumed to exert its biological effects primarily through the inhibition of dihydrofolate reductase (DHFR).[4] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, antifolates disrupt DNA synthesis and cell proliferation, making them effective anticancer and immunosuppressive agents.[5]

Figure 3: The proposed mechanism of action of this compound via the inhibition of dihydrofolate reductase (DHFR).

In Vitro Evaluation of DHFR Inhibition

The inhibitory potency of this compound against DHFR can be quantified by determining its half-maximal inhibitory concentration (IC₅₀).

DHFR Enzyme Inhibition Assay Protocol:

-

Reagents: Prepare solutions of purified DHFR enzyme, dihydrofolic acid (DHF), NADPH, and various concentrations of this compound.

-

Assay Setup: In a 96-well plate, combine the DHFR enzyme, NADPH, and different concentrations of this compound in a suitable buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding DHF to all wells.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process analogous to the synthesis of methotrexate.[6] A plausible synthetic route involves the coupling of a pteridine moiety with a derivative of p-aminobenzoic acid methyl ester.

Generalized Synthetic Scheme:

-

Preparation of the Pteridine Moiety: Synthesis of 6-(bromomethyl)-2,4-pteridinediamine from appropriate precursors.

-

Esterification of p-aminobenzoic acid: Methylation of the carboxylic acid of N-methyl-p-aminobenzoic acid.

-

Coupling Reaction: Alkylation of the secondary amine of methyl 4-(methylamino)benzoate with 6-(bromomethyl)-2,4-pteridinediamine to yield this compound.

-

Purification: The crude product should be purified using chromatographic techniques, such as column chromatography or preparative HPLC, to achieve high purity.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, grounded in predictive data and established experimental methodologies. While a scarcity of direct experimental data necessitates a reliance on theoretical predictions and analogies to related compounds, the detailed protocols provided herein offer a clear roadmap for researchers to generate robust, empirical data. A thorough understanding and experimental validation of the properties outlined in this guide are essential for the rational design of future studies aimed at harnessing the therapeutic potential of this compound.

References

-

Pharmaffiliates. This compound | CAS No : 23853-09-0. [Link]

-

Pfizer Medical Information - Canada. METHOTREXATE, VIALS 10 Clinical Pharmacology. [Link]

-

ChemSrc. 4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid | CAS 19741-14-1. [Link]

-

Tian, H., & Cronstein, B. N. (2007). Understanding the mechanisms of action of methotrexate: implications for the treatment of rheumatoid arthritis. Bulletin of the NYU hospital for joint diseases, 65(3), 168–173. [Link]

- Google Patents.

-

Sabry, S. M. (2003). Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction. Journal of pharmaceutical and biomedical analysis, 32(1), 133-143. [Link]

-

Espinosa, A., Nélieu, S., Lieben, P., Skarbek, C., Labruère, R., & Benoit, P. (2020). Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. Environmental Science and Pollution Research, 27(1), 107-117. [Link]

-

GPATINDIA. METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ. [Link]

Sources

- 1. The influence of synthetic conditions on the stability of methotrexate-monoclonal antibody conjugates determined by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 23853-09-0 [amp.chemicalbook.com]

- 3. 4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid | CAS 19741-14-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. e-crt.org [e-crt.org]

- 5. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of DAMPA Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAMPA methyl ester, formally known as (S)-2-Amino-3-(3,4-dimethoxyphenyl)-propionic acid methyl ester, is a derivative of L-DOPA, a critical precursor to the neurotransmitter dopamine. Its structural integrity and purity are of utmost importance in research and pharmaceutical development. This guide provides a comprehensive technical overview of the core spectroscopic techniques employed for the structural elucidation and verification of this compound. By delving into the causality behind experimental choices and promoting self-validating protocols, this document serves as an authoritative resource for scientists in the field.

PART 1: Core Spectroscopic Characterization

The unambiguous identification of this compound relies on a synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together, they form a robust analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Framework

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for a complete analysis of this compound.

1.1.1 ¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides detailed information about the electronic environment of each proton, their relative numbers, and their connectivity to neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy of this compound

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial for signal resolution and to avoid obscuring key peaks.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, preferably 400 MHz or higher, to ensure adequate dispersion of the signals.

-

Data Acquisition:

-

Employ a standard single-pulse sequence.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a high signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds to allow for complete proton relaxation between pulses.

-

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).

-

Data Interpretation: Expected ¹H NMR Signals for this compound

The following table outlines the anticipated chemical shifts, multiplicities, and integration values for the protons in this compound.

| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| Aromatic Protons | 6.5 - 6.8 | Multiplet | 3H | These protons are situated on the electron-rich dimethoxy-substituted benzene ring. |

| Methine Proton (α-CH) | ~3.7 - 3.9 | Triplet or Doublet of Doublets | 1H | This proton is adjacent to the chiral center and is coupled to the neighboring methylene protons. |

| Methyl Ester Protons (-OCH₃) | ~3.7 | Singlet | 3H | The three equivalent protons of the methyl ester group do not have any adjacent protons to couple with. |

| Aromatic Methoxy Protons (-OCH₃) | ~3.8 | Two Singlets | 6H | The two methoxy groups on the aromatic ring are in slightly different chemical environments, leading to two distinct singlet signals. |

| Methylene Protons (-CH₂) | ~2.8 - 3.1 | Multiplet | 2H | Due to the adjacent chiral center, these two protons are diastereotopic and will appear as a complex multiplet. |

| Amine Protons (-NH₂) | Variable | Broad Singlet | 2H | The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature, and they often appear as a broad signal due to quadrupole broadening and exchange. |

¹H NMR Analysis Workflow

Caption: The process of ionization, selection, and fragmentation in MS/MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [1] Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Data Interpretation: Key IR Absorptions for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300 - 3500 (typically two bands for a primary amine) | Symmetric and Asymmetric Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Ester) | ~1735-1750 [1] | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Ring Stretching |

| C-O (Ester and Ether) | 1000 - 1300 | Stretching |

PART 2: Data Synthesis and Structural Verification

The true analytical power is realized when data from these independent spectroscopic techniques are integrated. This holistic approach provides a self-validating system for the structural confirmation of this compound.

The Logic of Integrated Spectral Analysis

Caption: The convergence of spectroscopic data for structural elucidation.

By combining the detailed connectivity map from NMR, the precise molecular weight from MS, and the functional group information from IR, a complete and unambiguous structural assignment of this compound can be achieved with a high degree of confidence. This multi-faceted analytical approach is fundamental to ensuring the quality and reliability of this important research compound.

References

-

PubChem. Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate. Available at: [Link]

-

Chemdad. (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid. Available at: [Link]

-

PubMed. Identification and characterization of conjugated fatty acid methyl esters of mixed double bond geometry by acetonitrile chemical ionization tandem mass spectrometry. Available at: [Link]

-

PubMed. Analysis of Fatty Acid Methyl Esters by a Gas--Liquid Chromatography--Chemical Ionization Mass Spectrometry Computer System. Available at: [Link]

-

Royal Society of Chemistry. NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. Available at: [Link]

-

ResearchGate. The 1 H NMR overlapped spectra of chemical shifts of BPA, DMEDA and DMI at different DMI concentrations in benzene-d6. Available at: [Link]

-

Spectrometrics. Infrared Analysis of Fa y Acid Methyl Esters by Direct Deposi on after Gas Chromatography. Available at: [Link]

-

PubMed. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Available at: [Link]

-

Wiley Science Solutions. FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Available at: [Link]

-

Shimadzu. C146-E403 Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI). Available at: [Link]

-

SciSpace. Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. 13 C-nMr spectra of the precursor MDnP and the monomer MDaP. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

ResearchGate. 13 C-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). Available at: [Link]

-

UCLA. IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

Master Organic Chemistry. IR Absorption Table. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link]

-

ResearchGate. Conformational models for MTPA esters with their NMR spectra and the... Available at: [Link]

Sources

DAMPA (2,4-diamino-N¹⁰-methylpteroic acid) as a Critical Biomarker for High-Dose Methotrexate Metabolism and Rescue

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (MTX), a cornerstone of therapy in oncology and autoimmune disease, exhibits significant inter-patient pharmacokinetic variability, necessitating careful therapeutic drug monitoring (TDM) to balance efficacy with toxicity. In high-dose MTX (HDMTX) regimens, acute kidney injury can precipitate delayed drug clearance, leading to severe, life-threatening toxicities. The use of the rescue agent glucarpidase, a recombinant enzyme that rapidly cleaves MTX into its inactive metabolite 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), provides a critical non-renal clearance pathway. However, the presence of DAMPA introduces a significant analytical challenge, as it cross-reacts with commonly used immunoassays, leading to falsely elevated MTX concentrations. This guide provides a comprehensive technical overview of the metabolic formation of DAMPA, its role as an essential biomarker for effective MTX clearance post-glucarpidase administration, and the gold-standard analytical methodologies required for its accurate quantification. We present a validated, step-by-step LC-MS/MS protocol, offering researchers and clinicians the necessary framework to implement a self-validating system for monitoring that ensures patient safety and optimizes therapeutic outcomes.

Chapter 1: The Dual Role of Methotrexate Therapy

Methotrexate is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolate to the active tetrahydrofolate.[1] This blockade disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby arresting the proliferation of rapidly dividing cells. This mechanism underpins its efficacy in treating various cancers, including acute lymphoblastic leukemia and osteosarcoma, typically with high-dose regimens (≥500 mg/m²).[2]

At lower doses, MTX is a first-line disease-modifying antirheumatic drug (DMARD) for conditions like rheumatoid arthritis (RA).[3][4] Its anti-inflammatory effects are believed to involve mechanisms beyond DHFR inhibition, including the promotion of adenosine release.[1]

Regardless of the indication, MTX therapy requires vigilant monitoring due to a narrow therapeutic window and the risk of severe adverse effects, including myelosuppression, mucositis, and hepatotoxicity.[5] For HDMTX protocols, TDM is mandatory to guide leucovorin (folinic acid) rescue, which replenishes intracellular folate stores in non-malignant cells to mitigate toxicity.[2][6]

Chapter 2: The Metabolic Fate of Methotrexate

The clinical pharmacokinetics of MTX are governed by its metabolism and elimination. The drug is primarily cleared unchanged by the kidneys through both glomerular filtration and active tubular secretion.[1][2] However, it also undergoes metabolic conversion into several key products.

-

7-hydroxymethotrexate (7-OH-MTX): The primary hepatic metabolite, formed by aldehyde oxidase. 7-OH-MTX has significantly lower solubility than the parent drug, particularly in acidic urine, and can contribute to crystalluria and nephrotoxicity.[1]

-

Polyglutamates (MTX-PGs): Intracellularly, MTX is converted into polyglutamated forms. This process traps the drug within the cell, enhancing its inhibitory effect on DHFR and other enzymes.

-

2,4-diamino-N¹⁰-methylpteroic acid (DAMPA): In cases of severe MTX-induced renal dysfunction, the enzyme drug glucarpidase (carboxypeptidase G2) is administered as a rescue agent. Glucarpidase rapidly hydrolyzes the glutamate moiety from MTX, converting >98% of the circulating drug into DAMPA and glutamate.[7][8] This provides an immediate, alternative clearance pathway, as DAMPA is metabolized hepatically and eliminated more rapidly than MTX.[2][7]

The enzymatic conversion of MTX to DAMPA is a critical intervention that fundamentally alters the drug's metabolic profile, making the direct measurement of DAMPA essential for patient management.

Chapter 3: DAMPA as a Biomarker of MTX Clearance

Following glucarpidase administration, the direct measurement of MTX concentration via standard methods becomes unreliable. DAMPA, the resulting metabolite, is the definitive biomarker confirming the enzymatic action of glucarpidase and the successful conversion of the toxic parent drug into a non-toxic, more rapidly cleared compound.[7]

The pharmacokinetic profile of DAMPA is distinct from MTX. Studies in nonhuman primates have shown a mean terminal half-life of just 51 minutes and a clearance rate of 1.9 L/kg/h.[7][9] This rapid, non-renal elimination is crucial for patients with compromised kidney function. Monitoring DAMPA levels alongside MTX provides a complete picture of drug clearance, confirming that the rescue agent was effective and guiding subsequent leucovorin dosing.

Chapter 4: Analytical Methodologies for DAMPA Quantification

The Clinical Imperative for Specificity: Immunoassay Cross-Reactivity

A major pitfall in monitoring patients post-glucarpidase is the significant cross-reactivity of DAMPA with most commercial immunoassays used for MTX TDM.[6][8] These assays, which rely on antibody recognition, cannot distinguish between MTX and the structurally similar DAMPA. This leads to falsely and persistently high "methotrexate" readings, which can cause clinical confusion and may lead to the unnecessary and potentially harmful continuation of high-dose leucovorin rescue.[6] This analytical interference makes immunoassays unsuitable for MTX measurement after glucarpidase administration.

Gold Standard Analysis: Direct Quantification by LC-MS/MS

To overcome the challenge of cross-reactivity, a highly specific and selective analytical method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocal gold standard for this application.[10] This technique physically separates the parent drug (MTX) from its metabolites (DAMPA and 7-OH-MTX) using liquid chromatography before detecting and quantifying them based on their unique mass-to-charge ratios using mass spectrometry. This allows for the accurate, simultaneous measurement of all three analytes from a single sample, providing unambiguous results to guide clinical decisions.[10][11]

Clarification on "DAMPA Methyl Ester"

The user topic specified "this compound." However, a thorough review of the scientific literature indicates that the clinically relevant, in-vivo metabolite of MTX formed by glucarpidase is DAMPA (2,4-diamino-N¹⁰-methylpteroic acid) .[2][7][8] Terms such as "methotrexate methyl ester" have been associated with impurities found in pharmaceutical drug products, not with in-vivo metabolic products.[12][13]

While methyl esterification is a common chemical derivatization technique used in analytical chemistry (often to increase the volatility of a compound for gas chromatography), it is not a required or standard procedure for the analysis of DAMPA. The gold-standard LC-MS/MS methods quantify DAMPA directly, without derivatization. Therefore, this guide focuses on the validated and clinically accepted analyte, DAMPA.

Chapter 5: A Validated Protocol for DAMPA Quantification by LC-MS/MS

This protocol describes a robust method for the simultaneous determination of methotrexate, 7-OH-MTX, and DAMPA in serum or plasma, adapted from established methodologies.[10]

Objective: To accurately quantify MTX, 7-OH-MTX, and DAMPA concentrations in patient serum/plasma with high specificity and precision, eliminating interference from structurally related compounds.

Step-by-Step Methodology

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of MTX, 7-OH-MTX, and DAMPA in a suitable solvent (e.g., DMSO or methanol with 0.1% formic acid).

-

Prepare a stock solution of a stable isotope-labeled internal standard (IS), such as Methotrexate-d3.

-

Serially dilute the stock solutions in drug-free serum/plasma to create a calibration curve (e.g., 8-10 non-zero calibrators) and at least three levels of QCs (low, mid, high). The analytical measurement range should cover clinically expected concentrations.[10]

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of patient sample, calibrator, or QC in a microcentrifuge tube, add 300 µL of cold methanol containing the internal standard at a fixed concentration.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at ~5% B, ramp up to ~95% B to elute analytes, followed by a wash and re-equilibration step. Flow rate: ~0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for each analyte and the internal standard.

-

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Methotrexate (MTX) | 455.2 | 308.1 |

| 7-OH-MTX | 471.2 | 324.1 |

| DAMPA | 326.1 | 175.1 |

| Methotrexate-d3 (IS) | 458.2 | 311.1 |

| Note: Specific m/z transitions should be empirically optimized on the instrument used. |

-

Data Analysis and Validation:

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

-

Quantify the patient samples and QCs by interpolating their peak area ratios from the calibration curve.

-

The assay should be validated for linearity, accuracy, precision (intra- and inter-day <15% CV), selectivity, and matrix effects according to regulatory guidelines.

-

Chapter 6: Clinical Interpretation

The accurate, simultaneous measurement of MTX and DAMPA is critical for managing patients who have received glucarpidase.

| Clinical Scenario | MTX Level (LC-MS/MS) | DAMPA Level (LC-MS/MS) | Interpretation & Action |

| Effective Rescue | Low (<0.1 µmol/L) | High | Glucarpidase was effective. MTX has been successfully converted to DAMPA. Leucovorin dose can be adjusted based on the low, true MTX level.[2][6] |

| Ineffective/Partial Rescue | Persistently High | Low or Undetectable | Glucarpidase may not have been effective (e.g., administration issue, drug interaction). Patient remains at high risk of MTX toxicity. Continue intensive leucovorin rescue and consider other interventions. |

| Post-Glucarpidase Monitoring | Decreasing | Decreasing | Expected clearance pattern. DAMPA is being eliminated, and residual MTX continues to be cleared renally (if function recovers). Continue monitoring until MTX is below the toxic threshold.[7] |

Note: Thresholds for toxicity can vary by institution and time point post-infusion.

Chapter 7: Future Perspectives

While LC-MS/MS is the current gold standard, research into faster and more accessible analytical methods is ongoing. Techniques like Coated Blade Spray-Tandem Mass Spectrometry (CBS-MS/MS) and Surface-Enhanced Raman Scattering (SERS) show promise for reducing analysis time and simplifying sample preparation, potentially enabling higher throughput in clinical laboratories.[11][14] The continued development of specific, rapid, and robust analytical tools is paramount for advancing the personalized application of high-dose methotrexate therapy, ensuring that this potent agent can be used safely and effectively.

References

-

Widemann, B. C., Sung, E., Anderson, L., Salzer, W. L., Balis, F. M., Monitjo, K. S., McCully, C., Hawkins, M., & Adamson, P. C. (2000). Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid. Journal of Pharmacology and Experimental Therapeutics, 294(3), 894–901. [Link]

-

Dr.Oracle. (2025). What are the guidelines for monitoring Methotrexate (MTX) therapy?. Dr.Oracle. [Link]

-

TDM-monograph.org. (2024). TDM monograph Methotrexate (MTX). TDM-monograph.org. [Link]

-

Kremer, J. M. (2004). Guidelines for Monitoring of Methotrexate Therapy: “Evidence-Based Medicine” Outside of Clinical Trials. Arthritis & Rheumatism, 50(6), 1713-1715. [Link]

-

Patel, S., & Tadisina, K. K. (2024). Methotrexate. In StatPearls. StatPearls Publishing. [Link]

-

Khadela, A., Vyas, B., & Joshi, S. (2020). Breakdown of methotrexate into DAMPA and glutamate, the reaction catalyzed by an enzyme glucarpidase. ResearchGate. [Link]

-

NHS. (n.d.). GUIDELINE FOR THE PRESCRIPTION AND MONITORING OF METHOTREXATE FOR THE RHEUMATIC DISEASES. NHS. [Link]

-

National Networks. (n.d.). Guideline for Methotrexate blood monitoring. National Networks. [Link]

-

Le, A., & Hanna, C. (2019). A Case Report and Review of the Management of Acute Methotrexate Toxicity. The Permanente Journal, 24, 19.090. [Link]

-

ResearchGate. (2025). Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. ResearchGate. [Link]

-

Karami, F., Ranjbar, S., Ghasemi, Y., & Negahdaripour, M. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical Analysis, 9(6), 355-372. [Link]

-

Schofield, R. C., Carlow, D. C., & Kushnir, M. M. (2016). Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. Methods in Molecular Biology, 1383, 225-235. [Link]

-

Gajaraj, S., Foudeh, A. M., Moarefian, M., Al-Handawi, M. B., Al-Adhami, M., Al-Maadeed, S., & Al-Thani, A. (2022). Discrimination and quantification of methotrexate in the presence of its metabolites in patient serum using SERS mapping, assisted by multivariate spectral data analysis. Analytica Chimica Acta, 1205, 339750. [Link]

-

LabRulez. (n.d.). Simultaneous Quantification of Methotrexate and Its Metabolites 7 Hydroxy Methotrexate and DAMPA in Serum via Coated Blade Spray tandem MS. LabRulez LCMS. [Link]

-

Donehower, R. C., Hande, K. R., Drake, J. C., & Chabner, B. A. (1979). Presence of 2,4-diamino-N10-methylpteroic acid after high-dose methotrexate. Clinical Pharmacology & Therapeutics, 26(1), 63-72. [Link]

-

Dervieux, T., Wessels, J. A. M., van der Straaten, R. J. H. M., Penrod, J. R., Hordon, L. D., Guchelaar, H. J., & Kremer, J. M. (2020). Identification of Metabolic Biomarkers in Relation to Methotrexate Response in Early Rheumatoid Arthritis. Clinical and Translational Science, 14(2), 569-578. [Link]

Sources

- 1. Methotrexate metabolite | Antifolate | Drug Metabolite | TargetMol [targetmol.com]

- 2. Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantitative high-throughput analysis of DNA methylation patterns by base-specific cleavage and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of methotrexate and its major metabolite 7‐hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4-Diamino-N10-methylpteroic acid (DAMPA) crystalluria in a patient with osteosarcoma treated with carboxypeptidase-G2 rescue after high-dose methotrexate-induced nephrotoxicity | Documents - Universitat de les Illes Balears [portalinvestigacio.uib.cat]

- 11. Global DNA methylation analysis using methyl-sensitive amplification polymorphism (MSAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of DAMPA Methyl Ester

For researchers, scientists, and drug development professionals, ensuring the integrity of chemical reagents is paramount to the validity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the stability and optimal storage conditions for DAMPA methyl ester (methyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate), a pteridine derivative of significant interest in medicinal chemistry and related fields. Drawing upon established principles of chemical stability, data from structurally similar molecules, and best practices in pharmaceutical development, this document serves as a technical resource for maintaining the quality and reliability of this compound in a laboratory setting.

Chemical Profile and Structural Considerations

This compound, with the chemical structure shown below, is an analogue of methotrexate, a widely used therapeutic agent. Its stability is dictated by the chemical reactivity of its constituent functional groups: the pteridine ring system, the tertiary amine, and the methyl ester.

-

Pteridine Ring: This heterocyclic system is known to be sensitive to light and oxidation, particularly in its reduced forms.

-

Tertiary Amine: The N-methyl aniline moiety can be susceptible to oxidation, potentially forming N-oxides.

-

Methyl Ester: The ester group is prone to hydrolysis, a reaction catalyzed by both acidic and basic conditions.

Understanding these potential liabilities is the first step in designing appropriate storage and handling protocols.

Recommended Storage Conditions

Based on supplier recommendations and the inherent chemical properties of the molecule, the following storage conditions are advised to ensure the long-term stability of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerator) | Slows down the rates of all potential degradation reactions, including hydrolysis and oxidation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidative degradation of the pteridine ring and the tertiary amine. |

| Light | Protected from Light (Amber Vial) | The pteridine ring system is susceptible to photodegradation when exposed to UV-A light. |

| Humidity | Dry/Anhydrous | Prevents hydrolysis of the methyl ester. Moisture can be introduced from the atmosphere or from excipients in a formulation. |

| Container | Tightly Sealed, Inert Material (Glass) | Prevents exposure to moisture and reactive contaminants. |

Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. While specific experimental data for this compound is not widely available, plausible degradation pathways can be inferred from its chemical structure and the known reactivity of its functional groups.

Hydrolysis

The methyl ester functionality is susceptible to both acid- and base-catalyzed hydrolysis, yielding DAMPA (4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid) and methanol. This is one of the most common degradation pathways for ester-containing compounds.

Caption: Potential oxidative degradation pathways for this compound.

Photodegradation

Pteridine derivatives are known to be susceptible to photodegradation upon exposure to UV-A light. This can lead to complex degradation pathways, including the formation of 6-formylpterin and 6-carboxypterin derivatives through reactions involving the pteridine ring.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose. Based on methods developed for the closely related compound methotrexate, the following HPLC method can be used as a starting point for the analysis of this compound.

Recommended HPLC Method

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., Agilent Zorbax Extend C-18 (50 mm x 4.6 mm, 1.8 µm) |

| Mobile Phase A | 20 mM Sodium Dihydrogen Phosphate in water (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | A gradient elution is recommended to separate the parent compound from potential degradants with different polarities. |

| Flow Rate | 2.2 mL/min (for the specified column dimensions) |

| Detection | UV at approximately 307 nm |

| Column Temperature | 30°C |

Sample Preparation

For analysis, accurately weigh and dissolve the this compound sample in a suitable solvent. Dimethyl sulfoxide (DMSO) is a good initial choice as it is a strong solvent for many organic molecules. Avoid using alkaline solutions for dissolution, as this can induce hydrolysis of the ester.

Experimental Protocols for Stability Studies

To rigorously assess the stability of this compound, a combination of long-term, accelerated, and forced degradation studies should be performed.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways.

Caption: Workflow for forced degradation studies of this compound.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to determine the shelf-life and appropriate storage conditions for the compound.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 2-8°C | 12 months |

| Accelerated | 25°C / 60% RH | 6 months |

Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, and 12 months for long-term studies) using the validated stability-indicating HPLC method.

Formulation and Excipient Compatibility

When formulating this compound, it is crucial to consider potential interactions with excipients.

-

Moisture Content: Excipients with high moisture content can promote the hydrolysis of the ester group.

-

pH of Microenvironment: Acidic or basic excipients can catalyze hydrolysis.

-

Reactive Impurities: Some excipients may contain reactive impurities, such as aldehydes or peroxides, that can degrade this compound.

Compatibility studies, where this compound is stored in contact with individual excipients under accelerated conditions, are essential to identify any potential incompatibilities.

Conclusion

The stability of this compound is governed by its susceptibility to hydrolysis, oxidation, and photodegradation. By adhering to the recommended storage conditions of refrigeration (2-8°C), protection from light, and exclusion of moisture and oxygen, the integrity of the compound can be maintained for long-term use. A well-designed stability testing program, incorporating forced degradation, long-term, and accelerated studies, and employing a robust stability-indicating HPLC method, is essential for ensuring the quality and reliability of this compound in research and drug development applications.

References

- BenchChem. (2025). High-Performance Liquid Chromatography for Purity Analysis of Methotrexate.

- Li, Q., et al. (n.d.).

- Papadopoulou, E., et al. (2013). Simple and reliable HPLC method for the monitoring of methotrexate in osteosarcoma patients.

- ResearchGate. (2025).

- Different Analytical Methodology for The Analysis of Methotrexate. (2024). International Journal of Pharmaceutical Sciences and Research.

- Garrido-Barros, P., et al. (2023). Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. Chemistry – A European Journal.

- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pteridine Stock Solutions.

- BenchChem. (2025).

- Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis.

- Oettl, K., et al. (2002).

- ResearchGate. (2025). The oxidation of metol (N-methyl- p-aminophenol) in aqueous solution by UV/H 2O 2 photolysis.

- ResearchGate. (2016).

- Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (n.d.). Molecules.

- Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.

- Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet. (n.d.). Semantic Scholar.

- This compound | 23853-09-0. (n.d.). Sigma-Aldrich.

- Characterization of the Oxidation of Amine Metabolites of Nitrotoluenes by Rat Hepatic Microsomes. N- And C-hydroxylation. (1985). Drug Metabolism and Disposition.

- Biosynthesis of Pteridines in Insects: A Review. (2022).

- Oxidation of Amines. (2021). Chemistry LibreTexts.

- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.

- Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv.

- Synthesis of pteridines derivatives from different heterocyclic compounds. (n.d.). Der Pharma Chemica.

- Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. (2022). Pharmaspire.

- ResearchGate. (n.d.). Pteridine derivative structures | Download Scientific Diagram.

- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). US EPA.

- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2014). Journal of Pharmaceutical Sciences.

- Hydrolysis of methyl esters. (1980).

- Conformation and reactivity. Part VII.

An In-depth Technical Guide to DAMPA Methyl Ester: A Dihydrofolate Reductase Inhibitor

Abstract: This technical guide provides a comprehensive overview of DAMPA methyl ester (CAS 23853-09-0), a structural analog of the widely-used chemotherapeutic agent, Methotrexate. While its name bears a phonetic resemblance to muscarinic antagonists like 4-DAMP, this document clarifies its true pharmacological identity as a potent inhibitor of dihydrofolate reductase (DHFR). We delve into its chemical architecture, physicochemical properties, mechanism of action within the folate metabolic pathway, and its potential applications in biomedical research. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation of this compound.

Introduction and Scientific Context

This compound, systematically known as methyl 4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoate, is a pteridine derivative belonging to the antifolate class of compounds.[1][2] Antifolates are structural mimics of folic acid that competitively inhibit dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism.[3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines, thymidylate, and several amino acids.[4][5] By disrupting this pathway, DHFR inhibitors like this compound effectively halt DNA synthesis and cell proliferation, making them a cornerstone of cancer chemotherapy and valuable tools for biomedical research.[6][7]

This guide serves to consolidate the technical information on this compound, providing a scientifically grounded resource for its study and application.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a 2,4-diaminopteridine ring linked by a methylene bridge to a methyl-substituted aminobenzoic acid methyl ester moiety. This structure is highly analogous to Methotrexate, with the primary difference being the esterification of the terminal carboxyl group.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoate | [2] |

| Synonyms | Methyl 4-Amino-4-deoxy-10-methyl Pteroate; NSC 133722 | N/A |

| CAS Number | 23853-09-0 | [8] |

| Molecular Formula | C₁₆H₁₇N₇O₂ | [8] |

| Molecular Weight | 339.35 g/mol | [2][8] |

| Appearance | Yellow to Brown Solid | N/A |

| Melting Point | >250°C (decomposition) | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at -20°C | N/A |

Note: Some physical properties like melting point and appearance are based on typical observations for this class of compound and may vary between batches. Always refer to the supplier's Certificate of Analysis for lot-specific data.

Synthesis and Characterization

Synthetic Strategy

The synthesis of this compound can be achieved through the condensation of two key intermediates: 6-(bromomethyl)-2,4-pteridinediamine and methyl 4-methylaminobenzoate. This nucleophilic substitution reaction is a common strategy for preparing methotrexate analogs.[9]

The causality behind this choice is rooted in the accessibility of the starting materials and the reliability of the N-alkylation reaction. The pteridine bromide provides the electrophilic center, while the secondary amine of the benzoate derivative acts as the nucleophile. The reaction is typically performed in a polar aprotic solvent to facilitate the substitution.

Structural Characterization

Confirmation of the final product's identity and purity is paramount. This is achieved through a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, ensuring they match the expected structure of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the exact molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound, typically aiming for >98% for use in biological assays.

Mechanism of Action: Inhibition of the Folate Metabolic Pathway

The therapeutic and research applications of this compound stem from its targeted inhibition of dihydrofolate reductase (DHFR).[6][7]

The Folate Cycle

The folate cycle is a fundamental metabolic pathway essential for cell survival and replication.[10][11] Dietary folates are converted into the biologically active form, tetrahydrofolate (THF), by the action of DHFR. THF then acts as a one-carbon donor in a series of critical reactions:

-

Thymidylate Synthesis: THF is converted to 5,10-methylene-THF, which is required for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of DNA.[4]

-

Purine Synthesis: THF derivatives are essential for the de novo synthesis of purine rings (adenine and guanine), another set of building blocks for DNA and RNA.[12]

-

Amino Acid Metabolism: THF is involved in the interconversion of amino acids, such as the conversion of homocysteine to methionine.[12]

DHFR Inhibition by this compound

As a folate analog, this compound binds to the active site of the DHFR enzyme with high affinity, effectively blocking the binding of the natural substrate, dihydrofolate (DHF).[3] This competitive inhibition leads to a depletion of the intracellular THF pool. The consequences of this depletion are profound, leading to the cessation of DNA synthesis, DNA repair, and cell division, ultimately triggering apoptosis in rapidly proliferating cells.[5]

Experimental Protocol: DHFR Enzyme Inhibition Assay

To quantify the inhibitory potential of this compound, a continuous spectrophotometric enzyme inhibition assay is employed. This protocol is a self-validating system as it directly measures the consequence of enzyme activity (NADPH oxidation).

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as DHF is reduced to THF. An inhibitor will slow down this rate of absorbance decrease.[13][14]

Materials:

-

Purified DHFR enzyme (e.g., from Lactobacillus casei)

-

DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[13]

-

Dihydrofolic acid (DHF) substrate solution

-

NADPH solution

-

This compound stock solution (in DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic measurements at 340 nm

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare fresh dilutions of DHF and NADPH in DHFR Assay Buffer. Keep solutions on ice and protected from light.[15]

-

Prepare a serial dilution of this compound in DHFR Assay Buffer, maintaining a constant low percentage of DMSO across all wells to negate solvent effects.

-

-

Assay Plate Setup:

-

Rationale: A well-structured plate map is crucial for data integrity. Include wells for blanks (no enzyme), positive controls (enzyme, no inhibitor), and a range of inhibitor concentrations.

-

Add 160 µL of DHFR Assay Buffer to each well.

-

Add 10 µL of the appropriate this compound dilution or buffer (for controls) to each well.

-

Add 10 µL of the DHFR enzyme solution to all wells except the blanks. Mix gently by pipetting.

-

-

Pre-incubation:

-

Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring the measurement reflects true inhibition rather than the kinetics of binding.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

Rationale: The reaction is initiated by adding the substrates. Immediate kinetic reading is necessary to capture the initial velocity (V₀), which is the most accurate measure of enzyme activity under these conditions.

-

Initiate the reaction by adding a 20 µL mixture of DHF and NADPH solution to all wells.

-

Immediately place the plate in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Research Applications and Future Directions

This compound serves as a valuable research tool for studying the folate pathway and the mechanisms of drug resistance.[6] As a close analog of Methotrexate, it can be used in comparative studies to probe the structure-activity relationships of DHFR inhibitors.[7] Its ester modification may influence cell permeability and metabolic stability, offering a different pharmacokinetic profile for investigation. Future research could focus on its efficacy in Methotrexate-resistant cell lines, its potential for selective delivery to cancer cells, and its use as a chemical probe in proteomics and metabolomics studies to further elucidate the downstream effects of DHFR inhibition.

References

-

ResearchGate. Simplified schematic of the folic acid metabolic cycle. [Link][10]

-

MedLink Neurology. Simplified schematic diagram of the folate cycle. [Link][11]

-

ResearchGate. Diagram of the folate metabolic cycle and links to other pathways. [Link][12]

-

ResearchGate. Folate metabolism. Schematic picture of three main folate-dependent pathways. [Link][4]

-

Oxford Academic | Clinical Chemistry. Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. [Link]

-

Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link][15]

-

SciSpace. Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. [Link]

-

YouTube. Folic Acid Metabolism | Folate Cycle. [Link]

-

ResearchGate. Chemical structures of DHF, methotrexate, aminopterin, DAP, DAPA, and DAMPA. [Link]

-

ResearchGate. Preparation of methyl esters. [Link]

-

GSRS. 4-(((2,4-DIAMINO-6-PTERIDINYL)METHYL)METHYLAMINO)-3,5-DIMETHYLBENZOIC ACID. [Link]

-

Patsnap Synapse. What are DHFR inhibitors and how do they work? [Link][5]

-

PubChem. 2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid. [Link]

-

PubChem. 4-{[(2-Amino-4-hydroxypteridin-6-yl)methyl]amino}benzoate. [Link]

-

PMC | NIH. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

PubChem. Pteroic Acid. [Link]

-

YouTube. Fatty Acid Methy Esters from Triglycerides. [Link]

-

PubMed. Potential folic acid antagonists. IV. Synthetic approaches to analogs of aminopterin and methotrexate. IV. The preparation of p-([(2,4-diamino-6-pteridinyl)methyl]amino)-benzoic acids. [Link][9]

-

ResearchGate. Amidation reaction between methyl ester (FAME) and DMAPA in presence of... [Link]

-

MDPI. Epoxidation of Fatty Acid Methyl Esters Derived from Algae Biomass to Develop Sustainable Bio-Based Epoxy Resins. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]